Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate
CAS No.:
Cat. No.: VC17731073
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate -](/images/structure/VC17731073.png)
Specification
Molecular Formula | C16H13NO2 |
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Molecular Weight | 251.28 g/mol |
IUPAC Name | methyl 4-[2-(4-aminophenyl)ethynyl]benzoate |
Standard InChI | InChI=1S/C16H13NO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,17H2,1H3 |
Standard InChI Key | RXZVNIBBBNQKKV-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Molecular Properties
Structural Features
Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate belongs to the class of donor-π-acceptor (D-π-A) molecules, where the electron-donating 4-aminophenyl group is connected to the electron-withdrawing benzoate ester through a rigid ethynyl spacer. This conjugation creates a polarized π-system, enabling intramolecular charge transfer (ICT) upon excitation . The compound’s IUPAC name, methyl 4-[2-(4-aminophenyl)ethynyl]benzoate, reflects its substituents:
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Benzoate ester: A methyl ester at the para position of the benzene ring.
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Ethynyl linker: A triple bond providing structural rigidity and electronic conjugation.
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4-Aminophenyl group: An electron-rich aromatic amine at the terminal position.
The canonical SMILES representation (COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N) underscores the spatial arrangement of these groups.
Physicochemical Characteristics
Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₆H₁₃NO₂ |
Molecular Weight | 251.28 g/mol |
Melting Point | Not reported |
Solubility | Soluble in polar solvents |
LogP (Partition Coefficient) | Estimated 2.1–2.5 |
The ethynyl group enhances thermal stability, while the amino group facilitates solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO).
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 4-[2-(4-aminophenyl)ethynyl]benzoate typically involves multi-step protocols, with the Sonogashira coupling being a cornerstone reaction. A representative pathway includes:
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Protection of the Amino Group: 4-Nitrobenzaldehyde is reduced to 4-aminobenzaldehyde using catalytic hydrogenation.
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Alkyne Formation: Reaction with a trimethylsilylacetylene (TMSA) reagent generates 4-ethynylaniline.
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with methyl 4-iodobenzoate yields the target compound.
Alternative methods, such as Heck coupling or Ullmann reactions, are less common due to lower yields or harsher conditions.
Process Optimization
A patent describing the synthesis of methyl 4-(aminomethyl)benzoate (US20070149802A1) highlights critical parameters for esterification and workup :
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pH Control: Adjusting the reaction mixture to pH 6.0–7.0 at 5–10°C minimizes premature hydrolysis.
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Solvent Selection: Toluene or aromatic hydrocarbons optimize phase separation during extraction.
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Yield Enhancement: Saturation with NaCl improves organic phase recovery, achieving yields >85% .
While this patent focuses on a structural analog, its principles are transferable to the synthesis of methyl 4-[2-(4-aminophenyl)ethynyl]benzoate, particularly in avoiding side reactions and maximizing purity.
Materials Science Applications
Optical Limiting Behavior
Under continuous-wave laser excitation (532 nm), methyl 4-[2-(4-aminophenyl)ethynyl]benzoate exhibits nonlinear optical absorption, making it suitable for laser protection devices. The ICT state absorbs high-intensity light, dissipating energy as heat and preventing retinal or sensor damage .
Electronic Properties
The compound’s HOMO-LUMO gap (3.2 eV, calculated via DFT) suggests applicability in organic semiconductors. Thin films deposited via spin-coating show conductivity of 10⁻⁵ S/cm, comparable to polyaniline derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 8.02 (d, J=8.4 Hz, 2H, benzoate H)
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δ 7.54 (d, J=8.4 Hz, 2H, ethynyl-phenyl H)
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δ 6.67 (d, J=8.4 Hz, 2H, amino-phenyl H)
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δ 3.92 (s, 3H, OCH₃)
The absence of aliphatic proton signals confirms the absence of reduction byproducts.
Infrared Spectroscopy (IR)
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ν(C≡C): 2205 cm⁻¹ (sharp, ethynyl stretch)
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ν(N–H): 3350–3450 cm⁻¹ (primary amine)
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ν(C=O): 1715 cm⁻¹ (ester carbonyl)
Comparison with Structural Analogs
Compound | Key Differences | Bioactivity (IC₅₀) |
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Methyl 4-aminobenzoate | Lacks ethynyl linker | Weak anti-inflammatory |
4-Ethynyl-N-phenylaniline | No ester group | Moderate cytotoxicity |
Methyl 4-[2-(4-nitrophenyl)ethynyl]benzoate | Nitro vs. amino group | Higher ROS generation |
The ethynyl spacer in methyl 4-[2-(4-aminophenyl)ethynyl]benzoate enhances π-conjugation, improving both optical and biological properties compared to analogs .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and COX-2 antagonists. Its methyl ester group allows facile hydrolysis to the carboxylic acid under mild conditions, enabling modular drug design.
Advanced Materials
Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity (12.5 mmol/g at 298 K) due to amine-CO₂ interactions .
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